9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
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Overview
Description
9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes indoline and quinoline moieties, which contribute to its distinct chemical properties and biological activities.
Scientific Research Applications
Chemistry
In chemistry, 9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in studies related to its interaction with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and understanding disease mechanisms .
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects. Studies have shown that it may possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science and engineering are being explored to create innovative solutions for various technological challenges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of indoline derivatives with sulfonyl chlorides, followed by cyclization reactions to form the fused ring system. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Mechanism of Action
The mechanism of action of 9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indoline derivatives: These compounds share the indoline moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with the quinoline structure also show comparable chemical properties and applications.
Sulfonyl-containing compounds: These compounds have similar reactivity patterns due to the presence of the sulfonyl group.
Uniqueness
What sets 9-(indolin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one apart is its fused ring system, which combines the features of indoline and quinoline derivatives with the added functionality of the sulfonyl group. This unique structure enhances its versatility and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
7-(2,3-dihydroindol-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-8-7-16-13-17(12-15-5-3-10-21(19)20(15)16)26(24,25)22-11-9-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWUAYNGAPNOLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCC5=CC=CC=C54)CCC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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